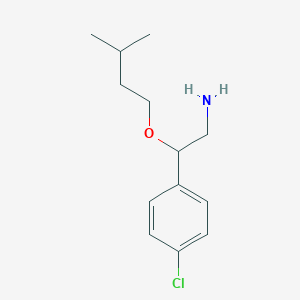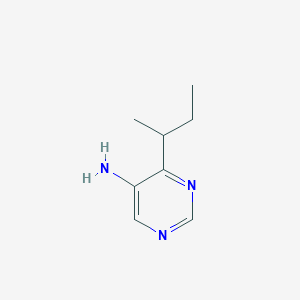
4-(Sec-butyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Sec-butyl)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3 . It has a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-(Sec-butyl)pyrimidin-5-amine”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The InChI code for “4-(Sec-butyl)pyrimidin-5-amine” is 1S/C8H13N3/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving “4-(Sec-butyl)pyrimidin-5-amine” are diverse. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .Physical And Chemical Properties Analysis
“4-(Sec-butyl)pyrimidin-5-amine” has a molecular weight of 151.21 and is typically stored in a refrigerated environment .Scientific Research Applications
Histamine H4 Receptor Ligands
A study explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), a potential target for anti-inflammatory and antinociceptive therapies. This research highlighted the significance of pyrimidine derivatives, like 4-(Sec-butyl)pyrimidin-5-amine, in developing compounds with promising in vitro potency and in vivo activity in anti-inflammatory and pain models (Altenbach et al., 2008).
Molecular Recognition and Binding
Another study focused on the binding properties of amine-containing, cytosine-based ditopic receptors, including pyrimidine derivatives, for the complexation of guanosine 5'-monophosphate (GMP). This research signifies the role of pyrimidine compounds in molecular recognition and base pairing, essential for biochemistry and drug design (Furuta, Magda, & Sessler, 1991).
Insecticidal and Antibacterial Potential
A 2020 study synthesized pyrimidine-linked pyrazole heterocyclics, demonstrating their potential in insecticidal and antimicrobial applications. This indicates the relevance of pyrimidine derivatives in developing new compounds for pest control and antibacterial purposes (Deohate & Palaspagar, 2020).
Synthesis of Pyrimidine Derivatives
Research on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst highlights the advancements in chemical synthesis techniques. This is crucial for the efficient production of pyrimidine compounds for various applications (El-Deeb, Ryu, & Lee, 2008).
Safety and Hazards
properties
IUPAC Name |
4-butan-2-ylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZMSMCADZIILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=NC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

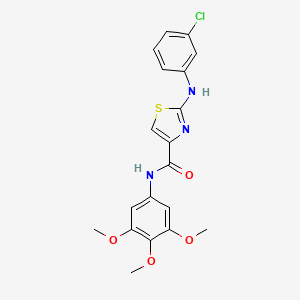
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
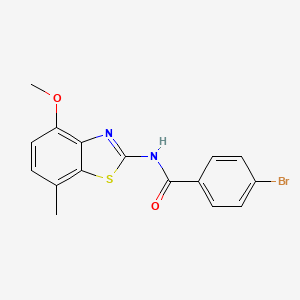
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

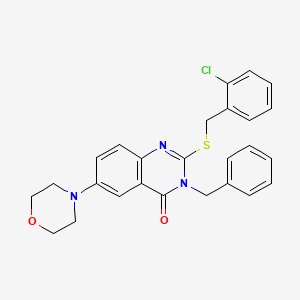
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)


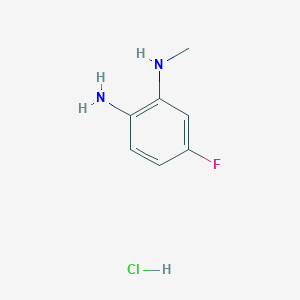
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)
